5,7-Dichloro-2(3H)-benzothiazolone
Overview
Description
5,7-Dichloro-2(3H)-benzothiazolone is a heterocyclic compound that belongs to the benzothiazolone family This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions of the benzothiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2(3H)-benzothiazolone typically involves the chlorination of 2(3H)-benzothiazolone. One common method is the reaction of 2(3H)-benzothiazolone with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
2(3H)-benzothiazolone+Cl2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2(3H)-benzothiazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazolones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2(3H)-benzothiazolone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzothiazolone: The parent compound without chlorine substitutions.
5-Chloro-2(3H)-benzothiazolone: A mono-chlorinated derivative.
7-Chloro-2(3H)-benzothiazolone: Another mono-chlorinated derivative.
Uniqueness
5,7-Dichloro-2(3H)-benzothiazolone is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. This dual substitution can enhance its potency and selectivity in various applications.
Properties
IUPAC Name |
5,7-dichloro-3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNPTHCODOLAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)S2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646585 | |
Record name | 5,7-Dichloro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-80-3 | |
Record name | 5,7-Dichloro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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